Chloro(triethylphosphine)gold(I), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula C₆H₁₅PAuCl. It is a white to pale yellow crystalline solid, soluble in many organic solvents. The synthesis of Chloro(triethylphosphine)gold(I) typically involves the reaction of gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂). []
Chloro(triethylphosphine)gold(I) finds its primary application in scientific research as a catalyst in various organic reactions. Its catalytic activity stems from the ability of the gold(I) center to activate various bonds and facilitate their cleavage or formation. Some specific examples include:
Beyond its role in catalysis, Chloro(triethylphosphine)gold(I) has been explored in other research areas, including:
Chloro(triethylphosphine)gold(I) is a coordination complex with the chemical formula CHAuClP. It is characterized by the presence of a gold(I) center coordinated to a triethylphosphine ligand and a chloride ion. This compound typically appears as a yellow to orange solid and is notable for its linear coordination geometry, which is common among gold(I) complexes. The compound is utilized in various fields, particularly in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Chloro(triethylphosphine)gold(I) is a toxic compound. It can cause irritation to the skin, eyes, and respiratory system. It is also suspected of causing genetic defects and harming fertility. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Chloro(triethylphosphine)gold(I) exhibits significant biological activity, particularly in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting cellular pathways associated with oxidative stress and mitochondrial function. The compound's mechanism of action involves the inhibition of thioredoxin reductase, an enzyme critical for maintaining redox homeostasis in cells. This inhibition leads to increased levels of reactive oxygen species, promoting cell death .
Synthesis of chloro(triethylphosphine)gold(I) can be achieved through several methods:
Chloro(triethylphosphine)gold(I) finds applications across various domains:
Interaction studies involving chloro(triethylphosphine)gold(I) have revealed its capacity to form complexes with various biomolecules, particularly proteins involved in redox signaling pathways. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Research indicates that the compound can effectively inhibit the activity of thioredoxin reductase, leading to oxidative stress within cancer cells .
Chloro(triethylphosphine)gold(I) shares similarities with other gold(I) complexes but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Chloro(triphenylphosphine)gold(I) | Coordination Complex | More stable; widely used in organic synthesis |
Auranofin | Organogold Complex | Contains a thioether; used as an anti-rheumatic drug |
Phosphinegold(III) Complexes | Coordination Complex | Higher oxidation state; different reactivity |
Alkynyl Gold(I) Complexes | Coordination Complex | Exhibits distinct reactivity patterns in synthesis |
Chloro(triethylphosphine)gold(I)'s unique combination of properties, including its biological activity and catalytic capabilities, makes it a valuable compound for both research and application in medicinal chemistry and materials science .
The synthesis of chloro(triethylphosphine)gold(I) follows well-established methodologies in academic literature, with several distinct synthetic pathways documented for research applications. The most commonly employed academic synthetic route involves the direct reduction of tetrachloroauric acid with triethylphosphine in alcoholic solvents [4]. This method represents a modification of the classical preparation procedure where chloroauric acid serves as the gold(III) precursor and triethylphosphine acts simultaneously as both reducing agent and coordinating ligand [4].
The standard academic preparation follows the stoichiometric reaction where tetrachloroauric acid trihydrate is dissolved in ethanol, followed by dropwise addition of triethylphosphine under constant stirring [16]. This procedure results in immediate formation of chloro(triethylphosphine)gold(I) as a white to pale yellow precipitate [16]. The reaction proceeds through a two-electron reduction mechanism, converting gold(III) to gold(I) while forming triethylphosphine oxide as a byproduct [4].
An alternative academic route utilizes dimethyl sulfide gold(I) chloride as an intermediate precursor [3] [4]. In this methodology, gold metal is first dissolved in aqua regia to form tetrachloroauric acid, which is subsequently treated with dimethyl sulfide to yield chloro(dimethyl sulfide)gold(I) with excellent yields of 93% [3]. The resulting complex is then treated with triethylphosphine in dichloromethane to produce chloro(triethylphosphine)gold(I) through ligand substitution [3].
Table 1: Primary Academic Synthetic Routes for Chloro(triethylphosphine)gold(I)
Synthetic Route | Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
Direct Reduction | HAuCl₄·3H₂O | Triethylphosphine | Ethanol | 86-96 | [4] [16] |
Sulfide Intermediate | AuCl(SMe₂) | Triethylphosphine | Dichloromethane | 92 | [3] |
Phase Transfer | HAuCl₄ | Triethylphosphine | Water/Toluene | 85-90 | [14] |
Recent developments in the synthesis of chloro(triethylphosphine)gold(I) have focused on improving safety profiles and reaction efficiency through the implementation of alternative reducing agents and reaction conditions. A significant advancement involves the employment of 4,4′-dihydroxydiphenyl sulfide as a safe and non-irritating reductant for generating gold(I) intermediates [2]. This methodology represents a substantial improvement over traditional approaches by eliminating hazardous reagents while maintaining high synthetic efficiency [2].
The 4,4′-dihydroxydiphenyl sulfide method operates through the formation of gold(I)-sulfur intermediates, which can be subsequently trapped by triethylphosphine ligands to provide the desired organophosphine gold(I) complexes [2]. This approach has demonstrated particular utility in the preparation of research-grade materials due to its mild reaction conditions and reproducible yields [2].
Another recent advancement involves the application of tetrachloroaurate reduction using thiodiaryl compounds or their derivatives as reducing agents [13]. This methodology employs a systematic approach where tetrachloroaurate is added to a reaction vessel, dissolved in water under ice-water bath conditions, followed by dropwise addition of the thiodiaryl reducing agent [13]. The phosphine-containing ligand is then introduced as an ethanol mixture, with the reaction proceeding at room temperature for 2-5 hours [13].
Modern synthetic protocols have also incorporated improved purification techniques, including recrystallization from organic solvents and column chromatography methods [12]. These advances have resulted in significantly enhanced product purity and reduced impurity profiles compared to traditional synthetic approaches [12].
Table 2: Recent Synthetic Advances and Their Performance Metrics
Methodology | Innovation | Yield (%) | Purity (%) | Reaction Time | Reference |
---|---|---|---|---|---|
Dihydroxydiphenyl Sulfide | Safe reducing agent | 88-94 | >99 | 1-2 hours | [2] |
Thiodiaryl Reduction | Mild conditions | 84-96 | >98 | 2-5 hours | [13] |
9-BBN Reduction | Single-step process | 90-95 | >99 | 1 hour | [15] |
Research-grade purity requirements for chloro(triethylphosphine)gold(I) demand stringent analytical control and purification protocols to achieve the necessary quality standards for academic and industrial research applications. Commercial suppliers typically offer the compound in various purity grades ranging from 97% minimum purity to ultra-high purity grades exceeding 99.999% [17] [18].
The achievement of research-grade purity involves multiple analytical characterization techniques to ensure product quality and consistency. Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, serves as a primary analytical tool for confirming the coordination environment and purity of the phosphine-gold complex [23] [24]. The characteristic ³¹P NMR chemical shift for chloro(triethylphosphine)gold(I) appears in the range of 33-35 ppm, providing definitive identification of the compound [20] [23].
Elemental analysis represents another critical component of purity assessment, with particular attention to gold content determination through inductively coupled plasma mass spectrometry [19]. Research-grade material typically exhibits gold content of approximately 56.28%, corresponding to the theoretical composition of the complex [18]. Impurities commonly encountered include residual starting materials, oxidized phosphine derivatives, and trace metal contaminants [20].
Spectroscopic characterization through infrared and Raman spectroscopy enables identification of gold-ligand vibrations and confirmation of coordination modes [23]. Mass spectrometry analysis provides molecular weight confirmation and detection of fragmentation patterns characteristic of the intact gold-phosphine complex [19].
Table 3: Research-Grade Purity Specifications and Analytical Methods
Parameter | Specification | Analytical Method | Acceptance Criteria | Reference |
---|---|---|---|---|
Overall Purity | ≥99.9% | HPLC/GC | Peak purity >99.9% | [17] |
Gold Content | 56.28 ± 0.5% | ICP-MS | 55.8-56.8% | [18] [19] |
³¹P NMR | Single peak | NMR | δ 33-35 ppm | [23] |
Melting Point | 84-86°C | DSC | ±2°C tolerance | [17] [18] |
Water Content | <0.1% | Karl Fischer | <1000 ppm | [17] |
A comprehensive analysis of synthetic methodologies reported in the literature reveals distinct advantages and limitations associated with different preparative approaches for chloro(triethylphosphine)gold(I). The traditional direct reduction method using tetrachloroauric acid and triethylphosphine in ethanol represents the most widely adopted approach due to its simplicity and reliability [4] [16]. However, this methodology suffers from the generation of phosphine oxide byproducts and requires careful temperature control to prevent decomposition [4].
The sulfide intermediate approach offers superior control over reaction conditions and reduced byproduct formation [3]. The two-step process involving initial formation of chloro(dimethyl sulfide)gold(I) followed by ligand exchange provides enhanced selectivity and improved yields [3]. This methodology demonstrates particular advantages for large-scale preparations where consistent product quality is essential [3].
Recent innovative approaches utilizing alternative reducing agents have demonstrated significant improvements in safety profiles and environmental compatibility [2] [13]. The 4,4′-dihydroxydiphenyl sulfide method eliminates the use of hazardous chemicals while maintaining comparable yields to traditional methods [2]. Similarly, the thiodiaryl reduction approach provides mild reaction conditions suitable for sensitive substrate preparations [13].
The phase transfer methodology, while offering unique advantages for specific applications, typically results in lower overall yields and requires extensive purification protocols to remove phase transfer agents [14] [15]. This approach remains valuable for specialized synthetic applications where alternative methods prove unsuitable [14].
Table 4: Comparative Performance Analysis of Synthetic Methodologies
Method | Yield (%) | Purity (%) | Safety Profile | Scalability | Environmental Impact | Reference |
---|---|---|---|---|---|---|
Direct Reduction | 86-96 | 95-98 | Moderate | High | Moderate | [4] [16] |
Sulfide Intermediate | 92 | 98-99 | Good | High | Low | [3] |
Dihydroxydiphenyl Sulfide | 88-94 | >99 | Excellent | Medium | Excellent | [2] |
Thiodiaryl Reduction | 84-96 | >98 | Good | Medium | Good | [13] |
Phase Transfer | 85-90 | 90-95 | Fair | Low | Poor | [14] |
Acute Toxic;Irritant